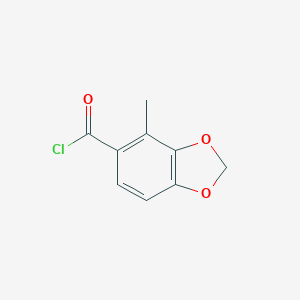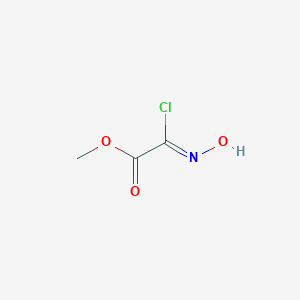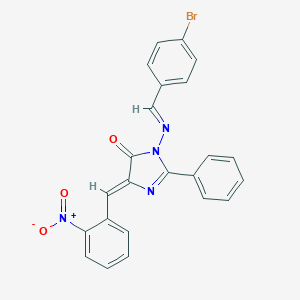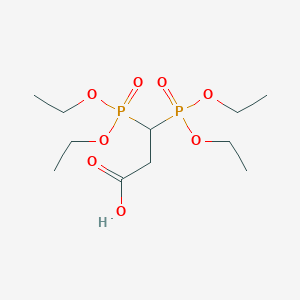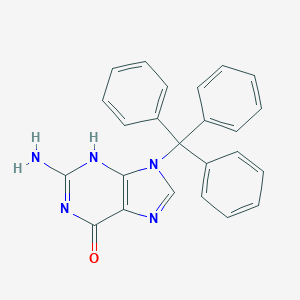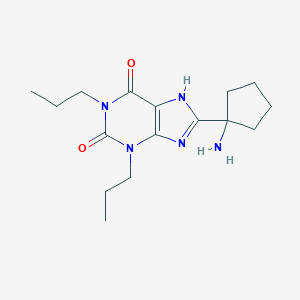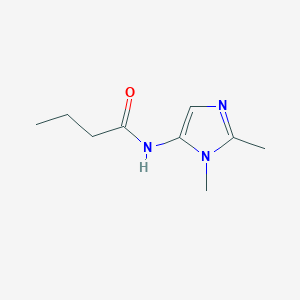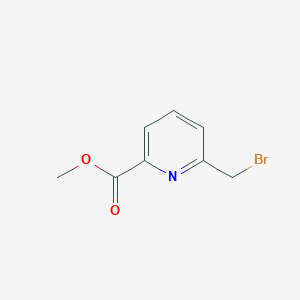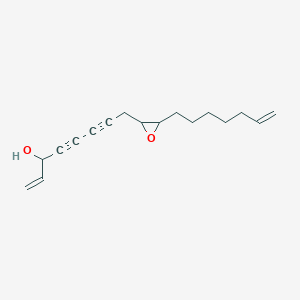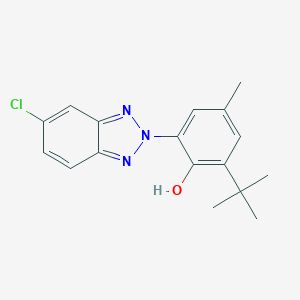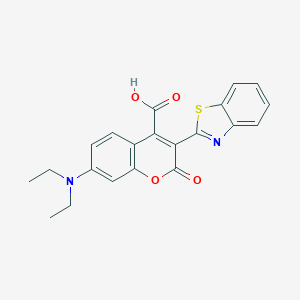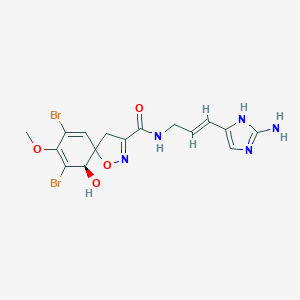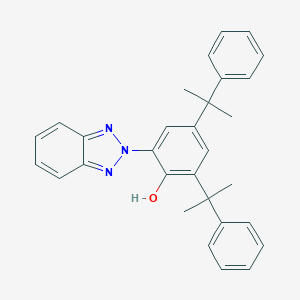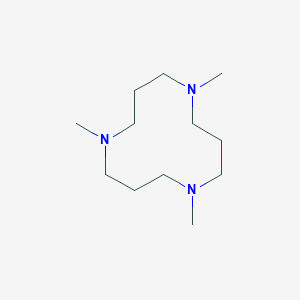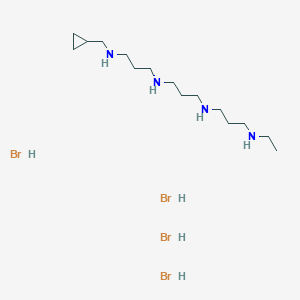
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine, also known as CYM-5442, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been shown to bind to the sigma-1 receptor and modulate its activity, which may be responsible for its therapeutic effects.
Effets Biochimiques Et Physiologiques
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the induction of apoptosis, the improvement of cognitive function, the reduction of blood pressure, and the improvement of endothelial function. These effects are believed to be mediated by the modulation of the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine is that it has been shown to have therapeutic potential in various diseases, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research of N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine. One direction is to further investigate its mechanism of action and identify the cellular pathways that are involved in its therapeutic effects. Another direction is to optimize its therapeutic potential by developing more potent analogs or by combining it with other drugs. Additionally, further research is needed to evaluate its safety and efficacy in human clinical trials.
Méthodes De Synthèse
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine is synthesized through a multi-step process that involves the reaction of ethylamine with 1,11-dibromo-4,8-diazaundecane, followed by the reduction of the resulting N-ethyl-N-(11)-bromo-4,8-diazaundecane with sodium borohydride. The final step involves the reaction of the resulting N-ethyl-N-(11)-hydroxy-4,8-diazaundecane with cyclopropylmethyl chloride to yield N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine.
Applications De Recherche Scientifique
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been shown to inhibit the growth of tumor cells and induce apoptosis. In neurological disorders, N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular diseases, N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been shown to reduce blood pressure and improve endothelial function.
Propriétés
Numéro CAS |
151915-04-7 |
|---|---|
Nom du produit |
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine |
Formule moléculaire |
C15H38Br4N4 |
Poids moléculaire |
594.1 g/mol |
Nom IUPAC |
N'-[3-[3-(cyclopropylmethylamino)propylamino]propyl]-N-ethylpropane-1,3-diamine;tetrahydrobromide |
InChI |
InChI=1S/C15H34N4.4BrH/c1-2-16-8-3-9-17-10-4-11-18-12-5-13-19-14-15-6-7-15;;;;/h15-19H,2-14H2,1H3;4*1H |
Clé InChI |
OLCQVJHEMKSSKL-UHFFFAOYSA-N |
SMILES |
CCNCCCNCCCNCCCNCC1CC1.Br.Br.Br.Br |
SMILES canonique |
CCNCCCNCCCNCCCNCC1CC1.Br.Br.Br.Br |
Autres numéros CAS |
151915-04-7 |
Synonymes |
CPENSpm N(1)-ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine NNCMDU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



